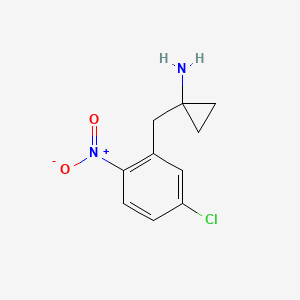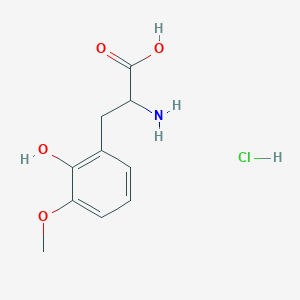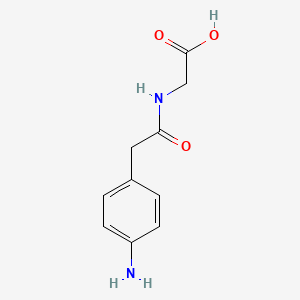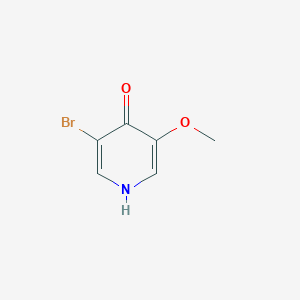![molecular formula C12H14ClN3 B13584765 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13584765.png)
2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride is a heterocyclic compound that contains both pyrazole and pyrazine rings
Méthodes De Préparation
The synthesis of 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes.
Analyse Des Réactions Chimiques
2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Condensation: Condensation reactions can occur with aldehydes or ketones to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is used in the development of fluorescent materials and sensors due to its unique photophysical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex chemical structures.
Mécanisme D'action
The mechanism of action of 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds have similar structural features but differ in their ring systems and functional groups, leading to different chemical and biological properties.
Pyrrolopyrazines: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit different biological activities and synthetic routes.
Pyrazine Derivatives: These compounds have a pyrazine ring as a core structure and can be functionalized to achieve various properties and applications.
The uniqueness of this compound lies in its specific combination of structural features and its potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C12H14ClN3 |
|---|---|
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-2-4-10(5-3-1)12-8-11-9-13-6-7-15(11)14-12;/h1-5,8,13H,6-7,9H2;1H |
Clé InChI |
RDLTXSUBJIRZCX-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=CC(=N2)C3=CC=CC=C3)CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine)ruthenium(II)](/img/structure/B13584684.png)


![Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13584713.png)



![6-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13584742.png)

![rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B13584752.png)


![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B13584778.png)

